

Molecular structure of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride

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Compound of Interest

Compound Name: 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride

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An In-Depth Technical Guide to the Molecular Structure of **4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride**

Introduction

4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a substituted piperidine derivative that has garnered significant interest within the field of medicinal chemistry. The unique combination of a piperidine ring, a versatile pharmacophore, and a trifluoromethylphenyl group imparts specific physicochemical properties that are highly advantageous for drug design and development. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and its pivotal role as a building block in the creation of novel therapeutic agents. The incorporation of the trifluoromethyl (CF₃) group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2][3]}

Molecular Structure and Physicochemical Properties

The molecular structure of **4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride** consists of a central piperidine ring substituted at the 4-position with a phenyl group. This phenyl ring is

further substituted at its 4-position (para) with a trifluoromethyl group. The piperidine nitrogen is protonated to form the hydrochloride salt.

Table 1: Physicochemical Properties of **4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride**

Property	Value	Source
Molecular Formula	C12H15ClF3N	[4][5]
Molecular Weight	265.71 g/mol	[5]
CAS Number	574008-73-4	[6]
Appearance	White to off-white solid	[7]
Purity	≥95%	[7]
InChI Key	BZYIRYKJNSACFP-UHFFFAOYSA-N	[4]
SMILES	Cl.FC(F)(F)c1ccc(C2CCNCC2)cc1	[8]

The trifluoromethyl group is a strong electron-withdrawing group that significantly alters the electronic properties of the phenyl ring.[1] This, in turn, influences the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH. Furthermore, the lipophilicity conferred by the CF3 group can enhance the molecule's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.[1][3]

Synthesis and Purification

A common synthetic route to **4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride** involves a multi-step process that can be adapted from established methodologies for similar 4-arylpiperidines.

Experimental Protocol: A Representative Synthesis

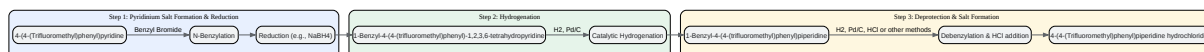
- Step 1: Synthesis of 1-benzyl-4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine.

- To a solution of 4-(4-(trifluoromethyl)phenyl)pyridine in a suitable solvent such as acetonitrile, add benzyl bromide.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and reduce the resulting pyridinium salt in situ with a reducing agent like sodium borohydride in a protic solvent like methanol.
- Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography.
- Step 2: Hydrogenation to 1-benzyl-4-(4-(trifluoromethyl)phenyl)piperidine.
 - Dissolve the product from Step 1 in a suitable solvent like ethanol or methanol.
 - Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
 - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
 - Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
- Step 3: Debenzylation and Hydrochloride Salt Formation.
 - Dissolve the benzylated piperidine from Step 2 in a suitable solvent like methanol.
 - Add a source of hydrochloric acid, such as concentrated HCl or a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane).
 - The debenzylation can be achieved concurrently with salt formation under hydrogenolysis conditions (H₂, Pd/C) or through other debenzylation methods followed by salt formation.
 - The hydrochloride salt will typically precipitate out of the solution.

- Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield **4-(4-(trifluoromethyl)phenyl)piperidine hydrochloride**.

Causality in Experimental Choices

- **N-Benylation:** The benzyl group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during the reduction of the pyridine ring. It can be readily removed in the final step.
- **Reduction of the Pyridinium Salt:** The two-step reduction (first to the tetrahydropyridine, then to the piperidine) is often more controlled and yields a cleaner product than a direct, harsh reduction of the pyridine ring.
- **Catalytic Hydrogenation:** This is a clean and efficient method for both the reduction of the double bond in the tetrahydropyridine ring and for the debenylation of the nitrogen.
- **Hydrochloride Salt Formation:** The conversion to the hydrochloride salt increases the compound's stability and water solubility, making it easier to handle and formulate for biological assays.



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*A generalized workflow for the synthesis of **4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride**.*

Structural Elucidation and Characterization

The definitive structure and purity of **4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride** are established using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations
^1H NMR	- Aromatic protons on the phenyl ring (typically two doublets in the δ 7.0-8.0 ppm range).- Protons on the piperidine ring (a series of multiplets in the δ 1.5-3.5 ppm range).- A broad singlet for the N-H proton (variable chemical shift).
^{13}C NMR	- Aromatic carbons (δ 120-150 ppm).- Piperidine ring carbons (δ 25-50 ppm).- A quartet for the CF_3 carbon due to coupling with fluorine (around δ 125 ppm).[9]
^{19}F NMR	- A singlet for the CF_3 group (around δ -62 ppm).[9]
Mass Spec.	- A molecular ion peak corresponding to the free base $[\text{M}]^+$ at m/z 229.24.[10]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR provides information on the proton environment, ^{13}C NMR confirms the carbon skeleton, and ^{19}F NMR is diagnostic for the presence and environment of the trifluoromethyl group.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
- X-ray Crystallography: For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction can be employed. This technique provides precise bond lengths, bond angles, and conformational information. While specific crystallographic data for this exact compound is not readily available in the provided search results, related structures have been characterized using this method.[11]

Role in Medicinal Chemistry and Drug Development

The 4-(trifluoromethyl)phenylpiperidine scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of agents targeting the central nervous system (CNS).^{[7][12]}

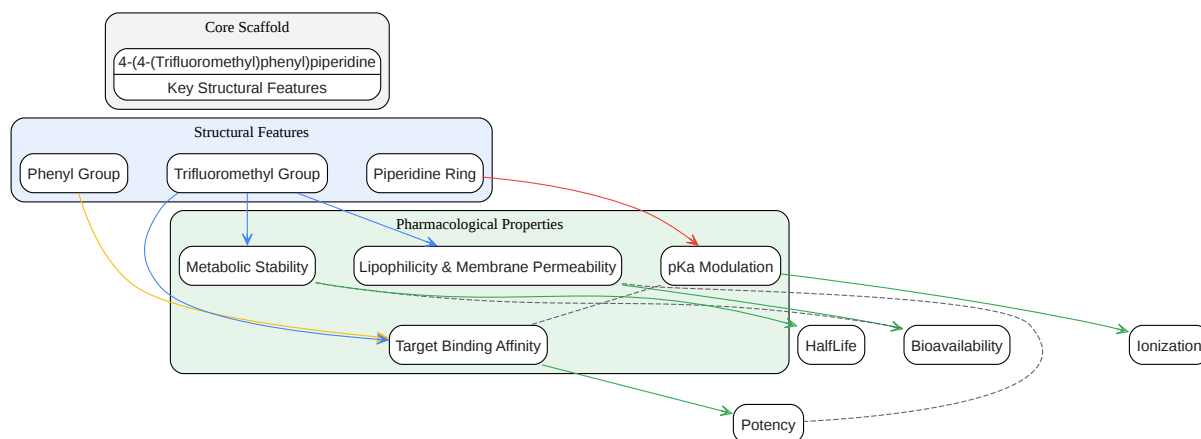
Impact of the Trifluoromethyl Group

The introduction of a CF₃ group can have several beneficial effects on a drug candidate's profile:^[3]

- **Increased Lipophilicity:** This can enhance membrane permeability and brain penetration, which is crucial for CNS-active drugs.^{[1][3]}
- **Metabolic Stability:** The C-F bond is very strong, and the CF₃ group can block sites of oxidative metabolism, thereby increasing the drug's half-life.^[1]
- **Enhanced Binding Affinity:** The electronic effects of the CF₃ group can modulate the way a molecule interacts with its biological target, potentially increasing potency.

Therapeutic Applications

Derivatives of 4-phenylpiperidine are known to interact with a variety of biological targets, including opioid receptors and neurotransmitter transporters.^{[1][13][14][15]} The specific substitution on the phenyl ring and the piperidine nitrogen dictates the pharmacological activity. For instance, modifications of this scaffold have led to the development of potent analgesics. The trifluoromethylphenylpiperidine core serves as a key intermediate in the synthesis of compounds for neurological and psychiatric disorders.^[12]



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Logical relationship between structural features and pharmacological properties.

Conclusion

4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a fundamentally important molecule in contemporary drug discovery. Its molecular architecture, characterized by the strategic placement of a trifluoromethyl group on a 4-phenylpiperidine scaffold, provides a unique combination of properties that are highly sought after by medicinal chemists. A thorough understanding of its synthesis, characterization, and structure-activity relationships is crucial for leveraging this versatile building block to its full potential in the development of next-generation therapeutics.

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